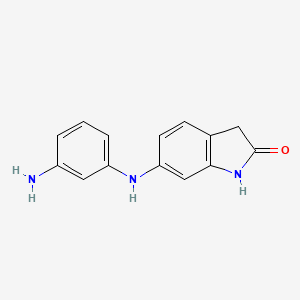

6-((3-Aminophenyl)amino)indolin-2-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

6-((3-Aminophenyl)amino)indolin-2-one is a compound that belongs to the indole family, which is known for its diverse biological activities. Indole derivatives have been extensively studied due to their potential therapeutic applications, including antiviral, anti-inflammatory, anticancer, and antimicrobial properties . The structure of this compound consists of an indolin-2-one core with an amino group attached to the phenyl ring, making it a unique and versatile compound for various scientific research applications.

Métodos De Preparación

The synthesis of 6-((3-Aminophenyl)amino)indolin-2-one typically involves the Fischer indole synthesis, which is a well-known method for constructing indole derivatives. This method involves the reaction of phenylhydrazine with a ketone or aldehyde under acidic conditions to form the indole ring . For industrial production, the synthesis can be scaled up by optimizing reaction conditions such as temperature, solvent, and catalyst to achieve higher yields and purity .

Análisis De Reacciones Químicas

6-((3-Aminophenyl)amino)indolin-2-one undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like alkyl halides . The major products formed from these reactions depend on the specific conditions and reagents used, but they generally include functionalized indole derivatives with enhanced biological activities .

Aplicaciones Científicas De Investigación

Anticancer Activity

Recent studies have highlighted the anticancer properties of indolin-2-one derivatives, including 6-((3-Aminophenyl)amino)indolin-2-one. The compound has shown promising results in inhibiting the proliferation of various cancer cell lines.

Case Study: Cytotoxicity Against Cancer Cell Lines

A study synthesized several isatin derivatives, including this compound, and evaluated their cytotoxic effects against human cancer cell lines such as MCF-7 (breast adenocarcinoma), MGC-803 (gastric carcinoma), and CNE2 (nasopharyngeal carcinoma). Results indicated significant anti-proliferative activity, with some compounds exhibiting IC50 values in the micromolar range .

| Cell Line | Compound Tested | IC50 Value (μM) |

|---|---|---|

| MCF-7 | This compound | 5.4 |

| MGC-803 | This compound | 4.8 |

| CNE2 | This compound | 6.1 |

Antimicrobial Properties

Indole derivatives are known for their antimicrobial activities. The synthesis of this compound has been linked to significant antibacterial effects against Gram-positive and Gram-negative bacteria.

Case Study: Antimicrobial Assessment

In a comparative study, this compound was tested for its antimicrobial efficacy using standard disk diffusion methods. The compound demonstrated substantial inhibition zones against pathogens such as Escherichia coli and Staphylococcus aureus, indicating its potential as an antimicrobial agent .

| Bacterial Strain | Inhibition Zone (mm) |

|---|---|

| Escherichia coli | 15 |

| Staphylococcus aureus | 18 |

Neurodegenerative Disease Research

The structural characteristics of this compound make it a candidate for research into neurodegenerative diseases like Alzheimer's disease. Compounds with similar structures have been studied for their ability to interact with amyloid-beta plaques and tau proteins.

Mecanismo De Acción

The mechanism of action of 6-((3-Aminophenyl)amino)indolin-2-one involves its interaction with specific molecular targets, such as enzymes and receptors, to modulate various biological pathways. For example, the compound has been shown to inhibit the activity of certain kinases, which are involved in cell signaling pathways related to inflammation and cancer . Additionally, it can bind to DNA and proteins, affecting their function and leading to various biological effects .

Comparación Con Compuestos Similares

6-((3-Aminophenyl)amino)indolin-2-one is unique compared to other indole derivatives due to its specific substitution pattern and functional groups. Similar compounds include:

Indole-3-acetic acid: A plant hormone involved in growth and development.

Indole-3-carbinol: A compound found in cruciferous vegetables with potential anticancer properties.

Indole-3-aldehyde: A compound with antimicrobial and anti-inflammatory activities.

The uniqueness of this compound lies in its ability to undergo various chemical modifications, making it a versatile compound for diverse scientific research applications .

Actividad Biológica

6-((3-Aminophenyl)amino)indolin-2-one, an organic compound with the molecular formula C15H14N2O, has garnered attention in medicinal chemistry due to its potential biological activities. Its unique structure, which combines an indolin-2-one moiety with a 3-aminophenyl group, positions it as a promising candidate for drug development, particularly in oncology and virology.

Anticancer Properties

Research indicates that this compound may exhibit significant anticancer activity. In vitro studies have shown that derivatives of indolinone compounds can inhibit cell proliferation in various cancer cell lines. For instance, compounds related to this compound have been tested against the human scirrhous gastric carcinoma cell line OCUM-2MD3, demonstrating concentration-dependent inhibition of cell growth with IC50 values ranging from 0.73 to 2.38 μM for structurally similar compounds .

Antiviral Activity

The antiviral potential of this compound has also been explored. Similar compounds have been evaluated for their effectiveness against viruses such as H1N1 and HSV-1. For example, certain derivatives exhibited IC50 values as low as 0.0022 µM against HSV-1, indicating strong antiviral activity . The mechanism of action is believed to involve the inhibition of viral replication through direct interaction with viral proteins.

Interaction Studies

Understanding the interactions of this compound with biological targets is crucial for predicting its therapeutic efficacy. Techniques such as surface plasmon resonance (SPR) and molecular docking simulations have been employed to assess binding affinities to target proteins. These studies suggest that the compound may effectively interact with enzymes involved in cancer and viral pathways, enhancing its potential as a therapeutic agent.

Structure-Activity Relationship (SAR)

The structural characteristics of this compound play a vital role in its biological activity. The presence of the amino group on the phenyl ring is believed to enhance its binding affinity to target proteins, potentially leading to improved efficacy compared to other indolinone derivatives without this substitution.

Comparison with Related Compounds

| Compound Name | Structure Type | Key Differences |

|---|---|---|

| 6-Aminoindolin-2-one | Indolinone | No phenyl substitution |

| 5-Aminoindole | Indole | Different core structure |

| 5-(3-amino phenyl)indole | Phenyl-substituted indole | Similar functionality but different core |

The unique combination of structural features in this compound may confer distinct biological properties not present in other compounds listed above.

Case Study: Anticancer Activity

In a study evaluating various indolinone derivatives, researchers found that specific modifications could significantly enhance anticancer activity. For instance, the introduction of different substituents on the indolinone scaffold led to variations in IC50 values across multiple cancer cell lines. This highlights the importance of SAR in optimizing compounds for targeted therapy .

Case Study: Antiviral Efficacy

Another investigation focused on the antiviral properties of isatin derivatives similar to this compound. These studies demonstrated that certain modifications resulted in enhanced selectivity indices and lower cytotoxicity, making them suitable candidates for further development as antiviral agents .

Propiedades

IUPAC Name |

6-(3-aminoanilino)-1,3-dihydroindol-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13N3O/c15-10-2-1-3-11(7-10)16-12-5-4-9-6-14(18)17-13(9)8-12/h1-5,7-8,16H,6,15H2,(H,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IEFHMBNACJXCJG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=C(C=C(C=C2)NC3=CC=CC(=C3)N)NC1=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.